molecular formula C11H10BrNO B8644367 1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one CAS No. 70259-91-5

1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one

Cat. No.: B8644367
CAS No.: 70259-91-5
M. Wt: 252.11 g/mol
InChI Key: YYCDXJBGUIRHBL-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one is an organic compound characterized by a pyrrolidinone ring substituted with a bromophenyl and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with pyrrolidinone in the presence of a base, such as sodium hydride, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-methylene-2-pyrrolidinone
  • 1-(4-Fluorophenyl)-3-methylene-2-pyrrolidinone
  • 1-(4-Methylphenyl)-3-methylene-2-pyrrolidinone

Comparison: 1-(4-Bromophenyl)-3-methylenepyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, fluoro, and methyl analogs. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s biological activity and binding affinity to molecular targets .

Properties

CAS No.

70259-91-5

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

1-(4-bromophenyl)-3-methylidenepyrrolidin-2-one

InChI

InChI=1S/C11H10BrNO/c1-8-6-7-13(11(8)14)10-4-2-9(12)3-5-10/h2-5H,1,6-7H2

InChI Key

YYCDXJBGUIRHBL-UHFFFAOYSA-N

Canonical SMILES

C=C1CCN(C1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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